molecular formula C8H7F3O2 B13434007 5-Fluoro-2-(2,2-difluoroethoxy)phenol

5-Fluoro-2-(2,2-difluoroethoxy)phenol

Katalognummer: B13434007
Molekulargewicht: 192.13 g/mol
InChI-Schlüssel: IAMOOALCMPWZQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(2,2-difluoroethoxy)phenol: is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the phenol ring and a 2,2-difluoroethoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 5-fluoro-2-hydroxyphenol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Fluoro-2-(2,2-difluoroethoxy)phenol is unique due to the specific positioning of the fluorine and difluoroethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C8H7F3O2

Molekulargewicht

192.13 g/mol

IUPAC-Name

2-(2,2-difluoroethoxy)-5-fluorophenol

InChI

InChI=1S/C8H7F3O2/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8,12H,4H2

InChI-Schlüssel

IAMOOALCMPWZQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)O)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.